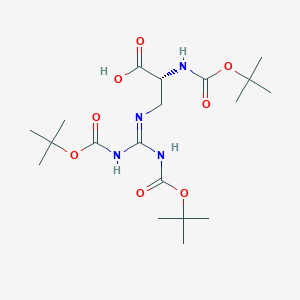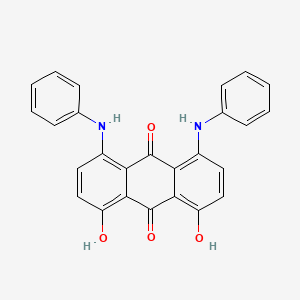
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone is an organic compound with the chemical formula C26H18N2O4. It is a derivative of anthraquinone, a class of compounds known for their diverse applications in dyes, pigments, and medicinal chemistry. This compound is characterized by the presence of two hydroxy groups and two phenylamino groups attached to the anthraquinone core, which imparts unique chemical and physical properties.
Méthodes De Préparation
The synthesis of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with anthraquinone as the starting material.
Nitration: Anthraquinone undergoes nitration to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amino groups using reducing agents such as tin(II) chloride or iron powder.
Phenylation: The amino groups are further reacted with phenylamine (aniline) to introduce phenylamino groups.
Hydroxylation: Finally, hydroxyl groups are introduced at the desired positions through hydroxylation reactions using reagents like sodium hydroxide.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The phenylamino groups can undergo substitution reactions with electrophiles, leading to the formation of new derivatives.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like acyl chlorides. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various dyes and pigments.
Biology: The compound has been studied for its potential antibacterial and anticancer properties.
Medicine: Research has explored its use as a pharmacophore in drug design, particularly for targeting specific enzymes and proteins.
Industry: It is used in the production of high-performance materials and coatings due to its stability and color properties.
Mécanisme D'action
The mechanism of action of 1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone involves its interaction with molecular targets such as enzymes and proteins. For example, it has been identified as a potential inhibitor of phosphopantetheine adenylyltransferase (PPAT), an enzyme involved in bacterial metabolism . The compound binds to the nucleotide-binding site of PPAT, disrupting its function and exhibiting antibacterial activity .
Comparaison Avec Des Composés Similaires
1,8-Dihydroxy-4,5-bis(phenylamino)anthraquinone can be compared with other anthraquinone derivatives such as:
1,5-Dihydroxy-4-nitro-8-(phenylamino)anthraquinone: This compound has similar structural features but includes a nitro group, which affects its chemical reactivity and applications.
1,8-Dihydroxy-4,5-dinitroanthraquinone: This derivative has nitro groups instead of phenylamino groups, leading to different biological activities and uses.
Propriétés
Numéro CAS |
71873-61-5 |
|---|---|
Formule moléculaire |
C26H18N2O4 |
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
1,8-dianilino-4,5-dihydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C26H18N2O4/c29-19-13-11-17(27-15-7-3-1-4-8-15)21-23(19)26(32)24-20(30)14-12-18(22(24)25(21)31)28-16-9-5-2-6-10-16/h1-14,27-30H |
Clé InChI |
NILBWBQAUNENGK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NC2=C3C(=C(C=C2)O)C(=O)C4=C(C=CC(=C4C3=O)NC5=CC=CC=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


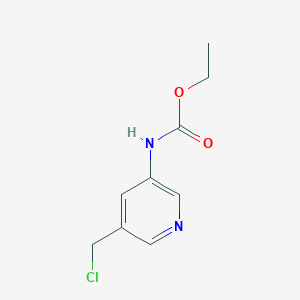

![5-Methoxy-1,3-dihydrobenzo[c]thiophene2,2-dioxide](/img/structure/B13136608.png)


![tert-butyl N-[3-[bis(phenylmethoxycarbonylamino)methylideneamino]propyl]carbamate](/img/structure/B13136627.png)
![7-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridin-4(5H)-one](/img/structure/B13136631.png)
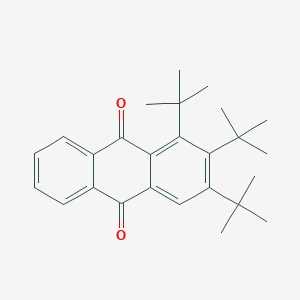
![1-[4-(4,6-Diamino-2,2-dimethyl-1,3,5-triazin-1(2H)-yl)phenyl]ethan-1-one](/img/structure/B13136637.png)

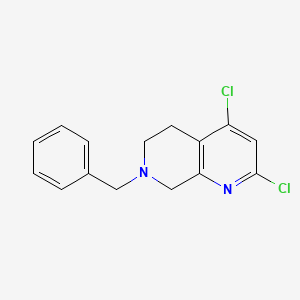

![2-(Aminomethyl)benzo[b]thiophen-3-amine](/img/structure/B13136667.png)
